molecular formula C7H3Cl3N2 B143662 2,6,7-Trichloroimidazo[1,2-A]pyridine CAS No. 131773-47-2

2,6,7-Trichloroimidazo[1,2-A]pyridine

Cat. No.: B143662
CAS No.: 131773-47-2
M. Wt: 221.5 g/mol
InChI Key: XBXKPYCRNDDSEE-UHFFFAOYSA-N
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Description

2,6,7-Trichloroimidazo[1,2-A]pyridine is a heterocyclic compound characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring. This compound is notable for its three chlorine atoms attached at the 2nd, 6th, and 7th positions of the imidazo[1,2-A]pyridine scaffold.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6,7-Trichloroimidazo[1,2-A]pyridine typically involves the condensation of 2-aminopyridine with chlorinated carbonyl compounds. One common method includes the reaction of 2-aminopyridine with 1,3-dichloroacetone or 1,1,3-trichloroacetone under acidic conditions . Another approach involves the cycloisomerization of N-propargylpyridiniums in the presence of a base such as NaOH, which promotes the formation of the imidazo[1,2-A]pyridine core under ambient and aqueous conditions .

Industrial Production Methods: Industrial production methods for this compound often focus on optimizing yield and minimizing environmental impact. Metal-free and aqueous synthesis methods are preferred due to their eco-friendly nature and high efficiency. These methods typically involve the use of green solvents and mild reaction conditions to achieve high yields in a short amount of time .

Chemical Reactions Analysis

Types of Reactions: 2,6,7-Trichloroimidazo[1,2-A]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

Scientific Research Applications

2,6,7-Trichloroimidazo[1,2-A]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6,7-Trichloroimidazo[1,2-A]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups attached to the imidazo[1,2-A]pyridine scaffold .

Comparison with Similar Compounds

Uniqueness: 2,6,7-Trichloroimidazo[1,2-A]pyridine is unique due to its specific chlorine substitutions, which confer distinct chemical reactivity and biological activity. These substitutions can enhance the compound’s ability to interact with biological targets and improve its stability and solubility in various solvents .

Properties

IUPAC Name

2,6,7-trichloroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3N2/c8-4-1-7-11-6(10)3-12(7)2-5(4)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBXKPYCRNDDSEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN2C1=NC(=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10443429
Record name 2,6,7-TRICHLOROIMIDAZO[1,2-A]PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131773-47-2
Record name 2,6,7-TRICHLOROIMIDAZO[1,2-A]PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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